3-ethyl-1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
3-Ethyl-1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound featuring a fused pyrimidine-benzimidazole core. Its structure includes ethyl and methyl substituents at positions 3, 1, and 2, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-ethyl-1,2-dimethylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-4-10-9(2)16(3)14-15-11-7-5-6-8-12(11)17(14)13(10)18/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNKQWRJWCLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this method, the reactants are subjected to microwave irradiation in the presence of a solvent such as ethanol. The reaction mixture is heated to a specific temperature for a short duration, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Functionalization via Aldol Condensation
The 4(1H)-one moiety in the target compound can undergo aldol condensation with aromatic aldehydes. For instance:
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Reaction with p-Chlorobenzaldehyde : Refluxing in glacial acetic acid introduces arylethenyl groups at position 2 or 4, forming derivatives like 4-methyl-2-(2-(p-chlorophenyl)ethenyl)pyrimido[1,2-a]benzimidazole .
| Aldehyde | Reaction Time (h) | Solvent | Yield (%) |
|---|---|---|---|
| p-Cl-C₆H₄CHO | 24 | Acetic acid | 80 |
| C₆H₅CHO | 24 | Acetic acid | 60 |
Oxidation and Reduction Pathways
The 4(1H)-one group is susceptible to redox transformations:
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Reduction : Fe-acetic acid systems reduce nitro intermediates to amines, avoiding catalyst poisoning issues seen with Pd-C .
Photochemical Reactivity
Benzimidazole derivatives undergo photochemical transformations under UV light:
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Fixed-Ring Isomerization : Cleavage of the NH bond generates benzimidazolyl radicals, which recombine with H-atoms to form tautomers (e.g., 4H-/6H-forms) .
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Ring-Opening Pathway : Cleavage of the imidazole ring produces isocyanoaniline derivatives .
Salt Formation
Mesylate salts of benzimidazole derivatives are synthesized via treatment with methanesulfonyl chloride. For example:
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Mesylation : Reaction of the hydroxyl derivative with methanesulfonyl chloride in EtOH yields mesylate salts (e.g., 75% yield for T808P) .
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency for hybrid heterocycles:
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Cyclization : β-Bromo-α,β-unsaturated aldehydes react with 2-aminobenzimidazoles under microwave conditions (100 W, 110°C) to form fused pyrimidobenzimidazoles in 45–82% yields .
Key Structural Insights
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The ethyl and methyl substituents at positions 1 and 2 likely sterically hinder electrophilic substitution at adjacent positions, directing reactivity to the 4(1H)-one group.
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The fused pyrimidine ring enhances stability under acidic conditions but remains reactive toward nucleophiles at the carbonyl group.
Scientific Research Applications
The compound features a pyrimidine ring fused to a benzimidazole moiety, which is known for its biological activity. The presence of ethyl and methyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that derivatives of pyrimido[1,2-a]benzimidazoles exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Properties : Compounds similar to 3-ethyl-1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one have been evaluated for their antimicrobial efficacy. Preliminary results suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .
- Anti-inflammatory Effects : There is emerging evidence that pyrimido[1,2-a]benzimidazole derivatives may possess anti-inflammatory properties. These compounds could modulate inflammatory pathways, providing therapeutic avenues for treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications to the methyl and ethyl groups can significantly affect the compound's potency and selectivity towards specific biological targets .
Drug Development
Given its promising biological activities, this compound serves as a lead compound in drug development programs aimed at creating novel therapeutic agents. The ability to synthesize analogs with varied substituents allows researchers to explore a wide range of pharmacological activities.
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer potential of various pyrimido[1,2-a]benzimidazole derivatives, including this compound. The results indicated that certain derivatives exhibited potent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values lower than those of standard chemotherapeutic agents .
Case Study 2: Antibacterial Activity
In another investigation focused on antimicrobial properties, compounds related to this compound were tested against Staphylococcus aureus and Escherichia coli. The study found that some derivatives showed significant inhibition zones in agar diffusion assays compared to control antibiotics .
Mechanism of Action
The mechanism of action of 3-ethyl-1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, resulting in the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Table 1: Structural Comparison of Pyrimido[1,2-a]benzimidazol-4(1H)-one Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 3-Ethyl-1,2-dimethyl derivative (Target) | 3-Et, 1-Me, 2-Me | C₁₃H₁₄N₃O | 236.27 g/mol* | Enhanced lipophilicity (logP ~3.9) |
| 2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one | 2-Me | C₁₁H₉N₃O | 199.21 g/mol | Simpler structure; lower logP (~2.5) |
| 2-[(4-Chlorophenyl)sulfanylmethyl] derivative | 2-(4-Cl-PhS-CH₂) | C₁₇H₁₂ClN₃OS | 341.82 g/mol | Increased steric bulk; Cl enhances electrophilicity |
| 1-Benzyl-3-(4-morpholinylcarbonyl) derivative | 1-Bn, 3-(Morpholine-CO) | C₂₁H₂₀N₄O₂ | 368.41 g/mol | Polar morpholine group improves solubility |
Key Observations :
Pharmacological Profiles
Key Findings :
- Neuroprotection: Triazino[4,3-a]benzimidazol-4(10H)-ones (e.g., FTBI) show potent A₂A receptor antagonism, rescuing neuronal cells from MPP+ and METH toxicity at low concentrations . The target compound’s ethyl groups may similarly enhance receptor affinity.
- TAAR1 Agonism : Piperazinyl-substituted derivatives exhibit sub-micromolar EC₅₀ values in BRET assays, suggesting the target compound’s substituents could be optimized for CNS targeting .
Physicochemical Properties
Table 3: Property Comparison
*Estimated based on analogous structures .
Insights :
- The target compound’s higher logP and moderate solubility suggest suitability for oral administration but may require formulation adjustments for optimal bioavailability.
Biological Activity
The compound 3-ethyl-1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one is a member of the pyrimidine and benzimidazole family that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and other relevant findings from recent studies.
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.26 g/mol
- CAS Number : 94592-93-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzimidazoles and pyrimidines. For instance, a study synthesized novel benzimidazole derivatives and evaluated their antibacterial and antifungal activities against various strains. The results indicated significant effectiveness against several gram-negative bacteria, including Proteus vulgaris, Staphylococcus typhimurium, Klebsiella pneumoniae, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Effective Against |
|---|---|---|
| This compound | Antibacterial | Proteus vulgaris, Klebsiella pneumoniae |
| Benzimidazole Derivative A | Antifungal | Candida albicans, Aspergillus niger |
| Benzimidazole Derivative B | Antibacterial | Staphylococcus aureus |
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzimidazole derivatives suggest that electronic properties significantly influence their biological activity. The presence of electron-donating or withdrawing groups can enhance or diminish the antimicrobial efficacy of these compounds .
Case Studies
In a specific case study involving the synthesis of various benzimidazole derivatives, researchers found that modifications at specific positions on the benzimidazole ring could lead to enhanced antibacterial properties. The study utilized a range of bacterial strains to assess the efficacy of these compounds, demonstrating that subtle changes in structure could yield significant variations in activity .
Toxicity Assessment
Toxicity evaluations were also performed using the Brine-Shrimp lethality assay, which indicated that while some compounds exhibited promising antibacterial activity, they also presented varying degrees of toxicity . This highlights the need for careful consideration in the development of these compounds for therapeutic use.
Q & A
Q. What are the optimal synthetic routes for 3-ethyl-1,2-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals (HKAs) or enamine intermediates. For example, pyrido[1,2-a]benzimidazole derivatives are prepared by reacting benzimidazole-2-acetonitrile with substituted acetoacetates under neat conditions or in anhydrous toluene at 150°C. Key parameters include:
- Molar ratios : 1.0 eq benzimidazole derivative, 1.2 eq acetoacetate, and 2.2 eq ammonium acetate.
- Solvent choice : Neat conditions or toluene improve atom economy and reduce purification steps.
- Temperature : Reactions at 150°C yield 62–81% after HPLC purification or recrystallization from ethanol/DMF .
Q. How should researchers characterize this compound to confirm structural fidelity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : Assign peaks based on substituent-induced shifts. For example, the ¹H NMR of a methyl-substituted analog shows singlet peaks at δ 2.32 ppm (3H, CH₃) and δ 3.91 ppm (2H, CH₂) in DMSO-d₆ .
- IR : Confirm carbonyl (C=O) stretches at ~1670 cm⁻¹ and nitrile (C≡N) at ~2200 cm⁻¹ .
- Mass spectrometry : TOF-MS with [M+H]⁺ ions provides molecular weight validation .
Q. What are the documented biological activities of pyrimido[1,2-a]benzimidazole derivatives?
Methodological Answer: Pyrimido[1,2-a]benzimidazoles exhibit antitubercular activity against multidrug-resistant (MDR) strains. For example, analogs with electron-withdrawing groups (e.g., nitro or cyano) show IC₅₀ values <10 µM in mycobacterial growth inhibition assays. Activity correlates with substituent positioning on the benzimidazole core .
Q. How can researchers resolve contradictions in spectral data across studies?
Methodological Answer: Discrepancies in NMR or IR data may arise from solvent polarity, crystallinity, or tautomerism. To address this:
- Replicate experiments using identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Compare with computational predictions (DFT-based chemical shift calculations) .
- Validate via X-ray crystallography when possible, as seen in studies of imidazo[1,2-a]pyrimidine hydrates .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substituents in pyrimido[1,2-a]benzimidazole synthesis?
Methodological Answer: Regioselectivity is controlled by electronic and steric factors:
- Electron-rich aldehydes favor nucleophilic attack at the benzimidazole C2 position.
- Steric hindrance from ethyl/methyl groups directs substituents to the pyrimidine ring.
Mechanistic studies using deuterated intermediates or kinetic isotope effects (KIEs) can validate these pathways .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer: Focus on modifying:
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Short-term : Store at –20°C in amber vials to prevent photodegradation.
- Long-term : Lyophilized powders in argon atmosphere retain stability >12 months.
Monitor via accelerated stability studies (40°C/75% RH for 6 weeks) with periodic HPLC analysis .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
